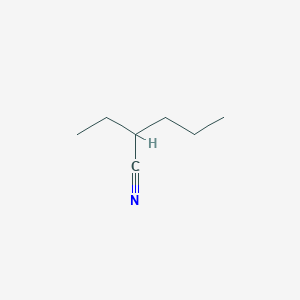
Aethylpropylessigsaurenitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aethylpropylessigsaurenitril is an organic compound with the molecular formula C7H13N and a molecular weight of 111.1848 g/mol . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an ethylpentane backbone. This compound is used in various chemical processes and has significant industrial relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aethylpropylessigsaurenitril can be synthesized through several methods:
From Halogenoalkanes: Heating halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Dehydrating amides using phosphorus (V) oxide (P4O10) to remove water and form the nitrile.
From Aldehydes and Ketones: Adding hydrogen cyanide to aldehydes or ketones to produce hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods: Industrial production often involves the dehydration of amides or the reaction of halogenoalkanes with cyanide salts under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Aethylpropylessigsaurenitril undergoes various chemical reactions:
Hydrolysis: In the presence of acids or bases, it can be hydrolyzed to form carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to primary amines.
Substitution: It can react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Grignard reagents.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones.
Wissenschaftliche Forschungsanwendungen
Aethylpropylessigsaurenitril has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other nitriles.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
Aethylpropylessigsaurenitril can be compared with other nitriles such as:
2-Methylpentanenitrile: Similar in structure but with a different alkyl group.
2-Ethylhexanenitrile: Longer carbon chain, leading to different physical and chemical properties.
Uniqueness: this compound’s unique structure allows it to participate in specific reactions and applications that other nitriles may not be suitable for.
Vergleich Mit ähnlichen Verbindungen
- 2-Methylpentanenitrile
- 2-Ethylhexanenitrile
- 2-Propylpentanenitrile
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
2-ethylpentanenitrile |
InChI |
InChI=1S/C7H13N/c1-3-5-7(4-2)6-8/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
WEZFYBVBPAUJAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


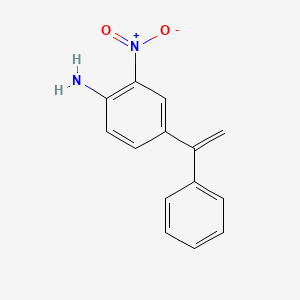
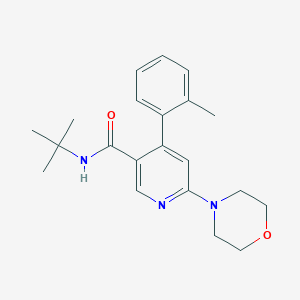

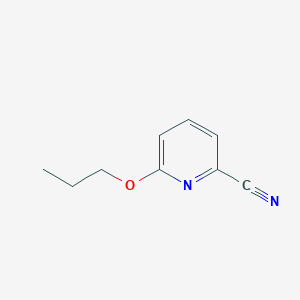

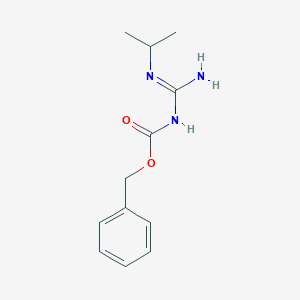
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-4-(methoxymethyl)-,methyl ester](/img/structure/B8553670.png)

![4-Methoxy-2'-[3-(1-methyl-2-piperidyl)propyl]benzanilide](/img/structure/B8553685.png)
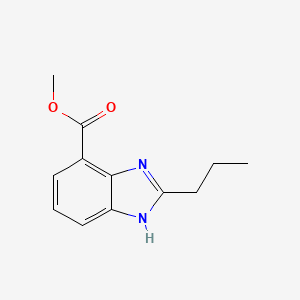
![4-Chloro-5-nitrothieno[2,3-b]pyridine](/img/structure/B8553689.png)



